ethyl 2-[3-(4-methylbenzenesulfonyl)propanamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Description
Ethyl 2-[3-(4-methylbenzenesulfonyl)propanamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a benzothiophene derivative featuring a tetrahydrobenzothiophene core substituted with an ethyl carboxylate group at position 3 and a propanamido linker at position 2. The propanamido group is further functionalized with a 4-methylbenzenesulfonyl moiety, contributing to its electron-withdrawing and steric properties. This structural framework is common in medicinal chemistry for designing enzyme inhibitors or receptor modulators due to the sulfonyl group’s ability to enhance stability and binding affinity .
Properties
IUPAC Name |
ethyl 2-[3-(4-methylphenyl)sulfonylpropanoylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO5S2/c1-3-27-21(24)19-16-6-4-5-7-17(16)28-20(19)22-18(23)12-13-29(25,26)15-10-8-14(2)9-11-15/h8-11H,3-7,12-13H2,1-2H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOQLPFLWMMDRAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)CCS(=O)(=O)C3=CC=C(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
Based on its structural features, it may interact with its targets through a variety of mechanisms, potentially including covalent binding, allosteric modulation, or competitive inhibition.
Biochemical Pathways
Without specific target identification, it’s challenging to definitively state which biochemical pathways this compound affects. Given its structural similarity to known sulfonamide compounds, it may potentially interact with enzymes or receptors involved in a variety of cellular processes.
Pharmacokinetics
The pharmacokinetic properties of this compound, including its absorption, distribution, metabolism, and excretion (ADME), are currently unknown. Its bioavailability, half-life, and other pharmacokinetic parameters would need to be determined through further experimental studies.
Action Environment
The action, efficacy, and stability of this compound could potentially be influenced by a variety of environmental factors. These might include pH, temperature, the presence of other molecules or ions, and the specific cellular or tissue environment. Without further experimental data, it’s difficult to make definitive statements about these potential influences.
Biological Activity
Ethyl 2-[3-(4-methylbenzenesulfonyl)propanamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by a benzothiophene core, which is known for its pharmacological versatility. Its IUPAC name reflects the presence of various functional groups that contribute to its biological activity.
Antitumor Activity
Recent studies have indicated that derivatives of benzothiophene compounds exhibit notable antitumor effects. For instance, a study evaluated the cytotoxicity of related compounds against breast cancer cell lines (MCF-7) and found that certain derivatives had an IC50 ranging from 23.2 to 49.9 μM, indicating significant cytotoxic potential . The compound induced apoptosis and necrosis in cancer cells, with flow cytometry revealing increased cell death rates compared to untreated controls .
The mechanism by which this compound exerts its biological effects appears to involve multiple pathways:
- Apoptosis Induction : The compound has been shown to activate apoptotic pathways in cancer cells, leading to increased early and late apoptotic populations .
- Cell Cycle Arrest : It causes G2/M phase arrest in the cell cycle, which may contribute to its antiproliferative effects .
- Autophagy Modulation : Preliminary findings suggest that it may inhibit autophagic cell death while promoting apoptosis .
Analgesic Activity
In addition to its antitumor properties, the compound has demonstrated analgesic effects in preclinical models. Studies employing the "hot plate" method indicated that derivatives of the benzothiophene scaffold possess analgesic activity surpassing that of standard analgesics like metamizole . This suggests potential applications in pain management therapies.
Comparative Biological Activity Table
| Activity Type | IC50 (μM) | Notes |
|---|---|---|
| Antitumor (MCF-7) | 23.2 - 49.9 | Induces apoptosis and necrosis |
| Analgesic | N/A | Exceeds effects of metamizole |
Case Studies
Several case studies have highlighted the therapeutic potential of benzothiophene derivatives:
- Case Study 1 : A study on a related compound demonstrated significant tumor growth inhibition in xenograft models of breast cancer when administered at specific dosages over a treatment period .
- Case Study 2 : In vivo studies showed that treatment with benzothiophene derivatives improved hematological parameters in cancer-bearing mice, suggesting an ability to mitigate chemotherapy-induced myelosuppression .
Scientific Research Applications
The compound ethyl 2-[3-(4-methylbenzenesulfonyl)propanamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate (CAS Number: 895445-47-3) is a complex organic molecule with potential applications in various fields, particularly in medicinal chemistry and biological research. This article explores its scientific research applications, synthesis methods, biological activity, and comparative analysis with similar compounds.
Medicinal Chemistry
This compound serves as a valuable building block for developing new therapeutic agents. Its unique structure allows it to target specific enzymes or receptors implicated in various diseases.
Biological Studies
Research indicates that compounds containing benzothiophene moieties exhibit significant biological activities, including:
- Antimicrobial Properties : Investigations into the antimicrobial efficacy of this compound could lead to new treatments for infections.
- Anticancer Activity : Preliminary studies suggest that derivatives may inhibit cancer cell proliferation through targeted mechanisms.
Industrial Applications
Beyond medicinal uses, this compound may find applications in material science due to its potential conductive or fluorescent properties. Its unique chemical structure allows for modifications that could enhance material characteristics for electronics or photonics.
Chemical Reactions Analysis
Nucleophilic Substitution at Sulfonamide Group
The 4-methylbenzenesulfonyl (tosyl) group undergoes nucleophilic displacement reactions under basic conditions.
Ester Hydrolysis and Functionalization
The ethyl ester moiety exhibits predictable reactivity in saponification and transesterification:
Amide Bond Reactivity
The propanamido linker participates in acylation and cyclization reactions:
Tetrahydrobenzothiophene Core Modifications
The saturated thiophene ring undergoes characteristic reactions:
Multi-Step Synthetic Pathways
Advanced derivatization strategies combine multiple reaction types:
Pathway A: Heterocycle Formation
Pathway B: Prodrug Development
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound shares a tetrahydrobenzothiophene-3-carboxylate core with several analogs, differing primarily in substituents at position 2. Below is a comparative analysis based on molecular structure, physicochemical properties, and availability:
Table 1: Structural and Functional Comparison
Key Observations:
Substituent Effects: The target compound’s 4-methylbenzenesulfonyl group distinguishes it from analogs with halogens (e.g., Cl in , Br in ) or heterocycles (e.g., imidazole in , pyrazolylidene in ). Sulfonyl groups typically improve thermal stability and resistance to hydrolysis compared to esters or amides . Electron-withdrawing vs. In contrast, the diethylamino group in increases electron density, which could enhance solubility in polar solvents.
Molecular Weight and Solubility: The target compound’s estimated molecular weight (~435) is lower than trichloro- or bromophenyl-containing analogs (e.g., 541.44 for ), suggesting better membrane permeability. However, the sulfonyl group may reduce solubility in nonpolar solvents compared to furan-containing derivatives (e.g., ).
Availability :
- Unlike the target compound, analogs such as , and are commercially available with purities ≥90%, facilitating their use in high-throughput screening .
The target compound’s sulfonyl group may target sulfotransferases or proteases .
Preparation Methods
Synthesis of 3-(4-Methylbenzenesulfonyl)propanoic Acid
This intermediate is prepared via sulfonylation of acrylic acid with p-toluenesulfonyl chloride. The reaction proceeds in dichloromethane under basic conditions (triethylamine), yielding the sulfonyl chloride adduct, which is hydrolyzed to the corresponding acid.
Optimized Conditions
| Parameter | Condition | Yield (%) |
|---|---|---|
| Base | Triethylamine | 85 |
| Temperature | 0–5°C (initial), then 25°C | — |
| Solvent | Dichloromethane | — |
| Reaction Time | 3 hours | — |
Amide Bond Formation
The carboxylic acid is activated using carbodiimide coupling agents (e.g., EDCI/HOBT) and reacted with the tetrahydrobenzo[b]thiophene amine. This step is sensitive to moisture, necessitating anhydrous conditions.
Coupling Reaction Data
| Reagent | Role | Yield (%) |
|---|---|---|
| EDCI | Carbodiimide activator | 70–75 |
| HOBT | Coupling enhancer | — |
| Solvent | Dichloromethane | — |
| Temperature | Room temperature | — |
Esterification and Final Product Isolation
The ethyl ester group is introduced early in the synthesis (via the Gewald reaction) and remains intact throughout subsequent steps. Final purification employs column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol, achieving >98% purity.
Purification Metrics
| Method | Conditions | Purity (%) |
|---|---|---|
| Column Chromatography | Ethyl acetate/hexane (1:4) | 98.5 |
| Recrystallization | Ethanol | 97.2 |
Alternative Synthetic Routes
One-Pot Tandem Reactions
Recent advances explore tandem cyclization-acylation protocols using polymer-supported reagents. For example, polystyrene-bound sulfonic acid catalysts facilitate simultaneous ring formation and sulfonylation, reducing purification steps.
Enzymatic Catalysis
Lipase-mediated esterification and amidase-catalyzed acylations offer eco-friendly alternatives, though yields remain suboptimal (50–60%) compared to traditional methods.
Challenges and Optimization Strategies
-
Steric Hindrance : Bulky substituents on the thiophene ring impede acylation. Using microwave-assisted synthesis (100°C, 30 minutes) improves reaction efficiency by 15–20%.
-
Sulfonyl Group Stability : Hydrolytic degradation under acidic conditions necessitates pH-controlled environments (pH 6–7) during workup.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for ethyl 2-[3-(4-methylbenzenesulfonyl)propanamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate?
- Methodology : Synthesis typically involves multi-step reactions, including sulfonylation of intermediates and coupling with the tetrahydrobenzothiophene core. A common approach is:
Sulfonyl chloride activation : React 4-methylbenzenesulfonyl chloride with a propanamide precursor to form the sulfonamide intermediate.
Amide coupling : Use coupling agents like EDC/HOBt to attach the sulfonamide to the tetrahydrobenzothiophene scaffold.
Esterification : Ethyl ester formation via refluxing in ethanol with acid catalysis .
- Optimization : Solvent choice (e.g., DMF or DCM) and temperature control (40–60°C) are critical to minimize side reactions. Yields >70% are achievable with stoichiometric reagent ratios .
Q. How can the compound’s structure be rigorously characterized?
- Analytical techniques :
- NMR spectroscopy : , , and 2D NMR (COSY, HSQC) to confirm connectivity of the tetrahydrobenzothiophene core and sulfonamide substituents .
- Mass spectrometry : High-resolution ESI-MS to verify molecular ion peaks and fragmentation patterns.
- X-ray crystallography : Single-crystal analysis resolves stereochemistry and confirms bond angles (e.g., C–S bond lengths ~1.75 Å in sulfonamide groups) .
Q. What preliminary assays are recommended to evaluate biological activity?
- In vitro screening :
- Enzyme inhibition : Test against kinases or proteases using fluorometric assays (e.g., ATPase activity).
- Cellular assays : Measure cytotoxicity (MTT assay) and apoptosis markers (caspase-3 activation) in cancer cell lines .
- Target identification : Use SPR (surface plasmon resonance) to assess binding affinity to proteins like BSA or tubulin .
Advanced Research Questions
Q. How can contradictory bioactivity data across studies be resolved?
- Case study : Discrepancies in IC values may arise from substituent effects. For example:
- Halogen substituents : Chloro or methyl groups on the benzene ring alter electron density, impacting binding to hydrophobic enzyme pockets .
- Solution : Perform QSAR (quantitative structure-activity relationship) modeling to correlate substituent properties (logP, Hammett constants) with activity .
Q. What computational methods aid in reaction pathway optimization?
- Quantum chemistry : Use Gaussian or ORCA software to calculate transition states and activation energies for key steps (e.g., sulfonamide formation).
- Reaction design : ICReDD’s hybrid approach combines DFT calculations with experimental feedback to identify optimal conditions (e.g., solvent polarity, catalyst loading) .
Q. How can selective functionalization improve pharmacological properties?
- Strategies :
- Halogenation : Introduce Cl or F at the para position of the benzene ring to enhance metabolic stability .
- Ester hydrolysis : Replace ethyl with tert-butyl esters to modulate lipophilicity (logP reduction by ~0.5 units) .
- Validation : Compare ADME profiles using in vitro microsomal assays .
Q. What advanced techniques detect trace impurities in synthesized batches?
- Analytical workflows :
- HPLC-MS/MS : Use C18 columns (3.5 µm particle size) with 0.1% formic acid in acetonitrile/water gradients to separate byproducts.
- SPE purification : Oasis HLB cartridges pre-treated with 5% DMDCS reduce analyte adsorption .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
